1-methyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole
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Description
1-methyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Imidazole derivatives, such as imidazole-1-sulfonyl azide hydrochloride, serve as efficient diazotransfer reagents, enabling the conversion of primary amines into azides and activated methylene substrates into diazo compounds. These reagents are valuable for their stability, cost-effectiveness, and ease of use in organic synthesis (Stevens, Sawant, & Odell, 2014).
Catalysis
Ionic liquids derived from imidazole, such as 3-methyl-1-sulfonic acid imidazolium nitrate, have been explored for their role in catalyzing the nitration of aromatic compounds, demonstrating significant effects in situ generation of nitrogen dioxide (Zolfigol et al., 2012). Moreover, zwitterionic imidazolium salts have shown promise as organocatalysts, facilitating cycloaddition reactions and other transformations under solvent-free conditions, highlighting their potential in green chemistry applications (Rahman et al., 2014).
Medicinal Chemistry
Imidazole-based compounds have been investigated for their biological activities, including antibacterial and antifungal properties. For instance, imidazole-based 1,4-naphthoquinones have been studied for their potential in addressing multi-drug resistant infections, exhibiting broad-spectrum antibacterial activity against selected bacterial strains (Choudhari et al., 2020).
Material Science
The development of energetic materials using imidazole derivatives has been an area of interest, with research focusing on nitrogen-rich compounds for potential applications in gas generators and other energetic applications. The study of imidazole, 1,2,4-triazole, and tetrazole-based molecules has provided insights into their physicochemical properties and energetic potential (Srinivas, Ghule, & Muralidharan, 2014).
Properties
IUPAC Name |
1-methyl-2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-19-9-8-18-17(19)25(21,22)16-11-20(12-16)26(23,24)15-7-6-13-4-2-3-5-14(13)10-15/h6-10,16H,2-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUOJPPGFDYXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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